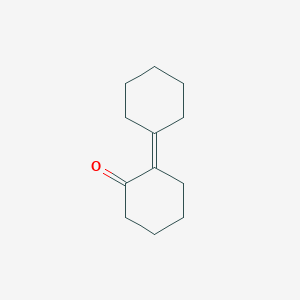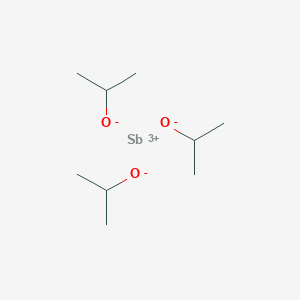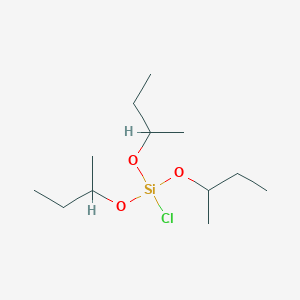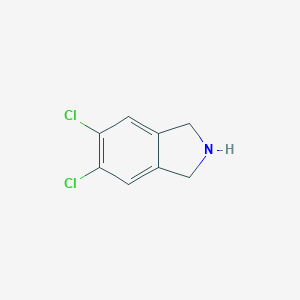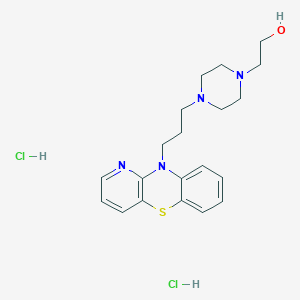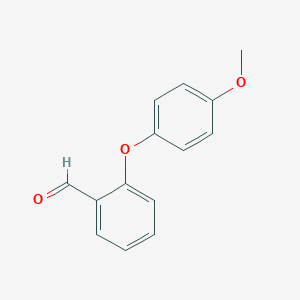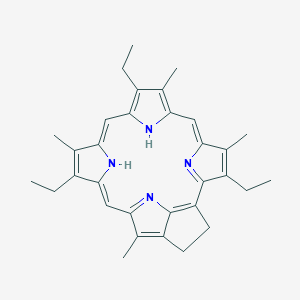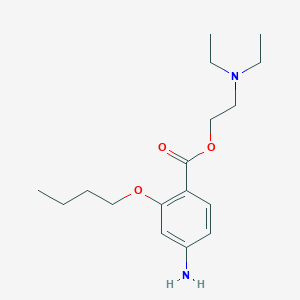
1,4-Hexanediol
Vue d'ensemble
Description
1,4-Hexanediol, also known as 1,4-dihydroxyhexane, is a synthetic diol with a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is a colorless and odorless liquid with a molecular formula of C6H14O2 .
Synthesis Analysis
1,4-Hexanediol can be synthesized in a two-step process. It is used as a hard segment in the synthesis of cross-linked polyurethane copolymers. The networks are prepared by end-linking a mixture of the bifunctional precursor chains with trifunctional cross-linkers at off-stoichiometric ratios . Another green synthetic route involves a biocatalytic condensation polymerization reaction of dimethyl furan-2,5-dicarboxylate (DMFDC) and dimethyl itaconate (DMI) with 1,6-hexanediol (HDO) in toluene at 80°C .
Molecular Structure Analysis
The molecular formula of 1,4-Hexanediol is C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da .
Chemical Reactions Analysis
As 1,4-Hexanediol contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Oxidation with pyridinium chlorochromate gives adipaldehyde . Dehydration of 1,4-Hexanediol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran .
Physical And Chemical Properties Analysis
1,4-Hexanediol has a density of 1.0±0.1 g/cm³ . Its boiling point is 224.6±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 53.6±6.0 kJ/mol . The flash point is 103.7±13.0 °C . The index of refraction is 1.447 . The molar refractivity is 32.9±0.3 cm³ . It has 2 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Polymer Synthesis
1,4-Hexanediol is a valuable monomer in the synthesis of polycarbonates , polyethers , and polyesters . These polymers are utilized in creating materials with specific properties like scratch resistance and flexibility. The compound’s ability to form supramolecular associations due to its cis/trans isomerism enhances its utility in this field .
Pharmaceutical Building Blocks
The compound serves as a precursor for a variety of pharmaceuticals. By functionalizing one or both hydroxyl groups of 1,4-Hexanediol, it can be transformed into compounds with significant medicinal properties, including anti-cancer drugs and other therapeutics .
Sustainable Chemical Production
Recent advancements have shown that 1,4-Hexanediol can be produced from renewable resources like lignocellulosic biomass. This sustainable approach involves the catalytic transformation of lignin-derived compounds, presenting an eco-friendly alternative to traditional methods relying on fossil resources .
Industrial Precursor Molecules
1,4-Hexanediol is the prime industrial precursor to 1,4-cyclohexanedione , a versatile platform molecule. This compound is crucial for producing various pharmaceuticals, including the analgesic Cebranopadol, showcasing the compound’s role in synthesizing complex molecules .
Advanced Material Coatings
In the realm of material science, 1,4-Hexanediol contributes to the development of advanced coatings. Its derivatives are used in producing scratch-resistant coatings, which are essential for protecting surfaces in high-wear environments .
Catalysis and Green Chemistry
The compound is involved in catalytic strategies aimed at converting high molecular-weight lignin oil into high-value-added compounds. This process is part of the broader field of green chemistry, which seeks to create chemical products and processes that reduce or eliminate the use and generation of hazardous substances .
Polyurethane Production
1,4-Hexanediol is used in the production of polyurethanes, a class of polymers widely employed in foam insulation materials, elastomers, and adhesives. Its role in this application underscores its importance in the manufacturing of everyday materials .
Biologically Active Compounds
Finally, 1,4-Hexanediol is used in the preparation of biologically active compounds. These include various polyamides and polyimides, which have applications ranging from the creation of new materials to potential uses in biomedicine .
Safety And Hazards
1,4-Hexanediol may form explosive mixtures with air on intense heating . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion and inhalation . It should be kept away from open flames, hot surfaces and sources of ignition .
Propriétés
IUPAC Name |
hexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTWBMUAJHVAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436526 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Hexanediol | |
CAS RN |
16432-53-4 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



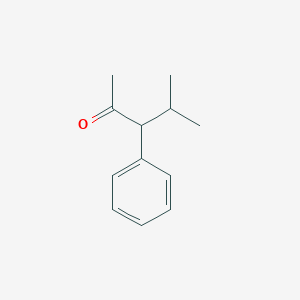
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
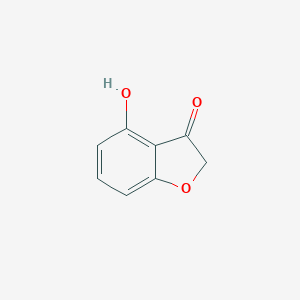
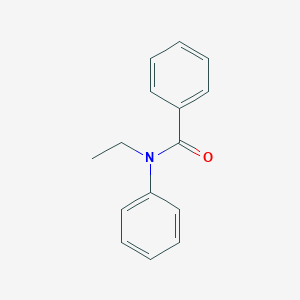
![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
